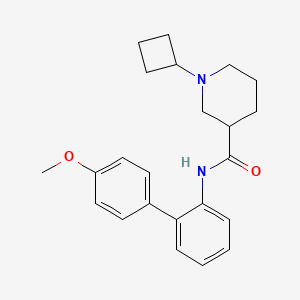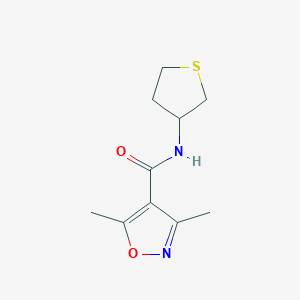
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol
説明
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. It has gained a lot of attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.
作用機序
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol acts as a potent antagonist of the dopamine D2 receptor. It binds to the receptor and blocks the action of dopamine, which is a neurotransmitter that plays a crucial role in the regulation of movement, emotion, and motivation. By blocking the dopamine receptor, (3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol reduces the symptoms of schizophrenia, such as delusions, hallucinations, and disordered thinking. Additionally, it exhibits acetylcholinesterase inhibitory activity, which increases the levels of acetylcholine in the brain. Acetylcholine is a neurotransmitter that is involved in learning, memory, and attention. By increasing the levels of acetylcholine, (3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol improves cognitive function and memory.
Biochemical and Physiological Effects:
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has been found to exhibit various biochemical and physiological effects. It exhibits anticonvulsant activity by reducing the excitability of neurons in the brain. It also exhibits analgesic activity by blocking the transmission of pain signals in the brain. Additionally, it exhibits anti-inflammatory activity by reducing the production of inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
実験室実験の利点と制限
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has several advantages for lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for research purposes. It exhibits significant activity against various diseases, which makes it a potential candidate for drug discovery. However, it also has some limitations. It exhibits low solubility in water, which makes it difficult to administer in vivo. Additionally, it exhibits high lipophilicity, which may lead to poor bioavailability and toxicity.
将来の方向性
There are several future directions for the research on (3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol. One possible direction is to explore its potential as a treatment for other diseases such as depression, anxiety, and addiction. Another direction is to investigate its mechanism of action in more detail to gain a better understanding of its pharmacological properties. Additionally, further research is needed to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Finally, the development of analogs and derivatives of (3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol may lead to the discovery of more potent and selective compounds for the treatment of various diseases.
科学的研究の応用
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit significant activity against various diseases such as Alzheimer's, Parkinson's, and schizophrenia. It acts as a potent antagonist of the dopamine D2 receptor, which makes it a potential candidate for the treatment of schizophrenia. It also exhibits acetylcholinesterase inhibitory activity, which makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, it has been found to exhibit anticonvulsant and analgesic activity, which makes it a potential candidate for the treatment of epilepsy and pain.
特性
IUPAC Name |
(4-ethoxyphenyl)-[(3S,4R)-3-hydroxy-4-(3-methylthiophen-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3S/c1-3-23-15-6-4-14(5-7-15)19(22)20-10-8-16(17(21)12-20)18-13(2)9-11-24-18/h4-7,9,11,16-17,21H,3,8,10,12H2,1-2H3/t16-,17-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPCKYSBRFHOEO-IAGOWNOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(C(C2)O)C3=C(C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CC[C@H]([C@@H](C2)O)C3=C(C=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S*,4R*)-1-(4-ethoxybenzoyl)-4-(3-methyl-2-thienyl)piperidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-({4-[(4-cyclopentyl-1H-1,2,3-triazol-1-yl)methyl]-1-piperidinyl}carbonyl)-5-methylpyrazine](/img/structure/B3812944.png)

![5-{1-[(6-chloro-2H-chromen-3-yl)methyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B3812968.png)
![2-(cyclopentylcarbonyl)-7-(2,3-difluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3812974.png)
![3-[2-(3,4-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B3812975.png)
![methyl 4-(5-{[(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)(methyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B3812983.png)
![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-5-[(pyrimidin-2-ylthio)methyl]-2-furamide](/img/structure/B3812991.png)
![(3S*,4S*)-1-[2-(5-methyl-2-furyl)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B3812996.png)

![N-benzyl-2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B3813006.png)
![2-methyl-4-(5-{[methyl(1-pyridin-2-ylethyl)amino]methyl}-2-thienyl)but-3-yn-2-ol](/img/structure/B3813022.png)
![7-(4-fluorobenzyl)-2-(methoxyacetyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3813025.png)
![(3aR*,6aR*)-2-methyl-N-{2-[(methylamino)sulfonyl]ethyl}hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxamide](/img/structure/B3813032.png)
